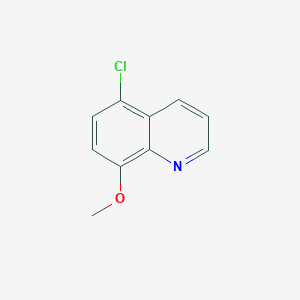

5-Chloro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCSDQVSXILXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539709 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-44-1 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-8-methoxyquinoline for Advanced Research

This guide provides a comprehensive technical overview of 5-Chloro-8-methoxyquinoline, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Its purpose is to delve into the core chemical properties, synthesis, and applications of this compound, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction and Core Compound Identity

This compound is a functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry and medicinal research.[1] The quinoline core, a bicyclic system composed of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group at the C-5 position and an electron-donating methoxy group at the C-8 position, imparts a unique reactivity profile that is highly valuable for constructing complex molecular architectures.[1] This compound is a key member of the broader 8-hydroxyquinoline family, which is extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 17012-44-1 .[1][3]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in research. The properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 17012-44-1 | [1][3] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | |

| InChI Key | YZCSDQVSXILXPK-UHFFFAOYSA-N | [1] |

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable for verifying the identity and purity of the synthesized compound.[4]

Synthesis and Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its functional groups. The methoxy group at C-8 is an electron-donating group through resonance, while the chloro group at C-5 is electron-withdrawing via induction. This electronic dichotomy influences the molecule's reactivity in various organic transformations.[1]

Synthetic Pathways

The most common and direct route to this compound involves the methylation of its precursor, 5-Chloro-8-hydroxyquinoline (CAS: 130-16-5). This precursor is commercially available and can be synthesized through several established methods, including modifications of the Skraup, Doebner-von Miller, or Friedländer reactions.[1][4] The synthesis of 5-Chloro-8-hydroxyquinoline itself often starts with the chlorination of 8-hydroxyquinoline.[2][5]

A general workflow for the synthesis is illustrated below:

Caption: General synthesis workflow for this compound.

Reactivity and Further Functionalization

The presence of the chloro and methoxy groups provides distinct handles for further chemical modification. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, although the positions are directed by the existing substituents. More importantly, the chloro group is susceptible to nucleophilic aromatic substitution or can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. This versatility makes it a valuable intermediate for building molecular complexity.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 8-hydroxyquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The derivatives of this scaffold, including this compound, are of significant interest in drug development.

-

Antimicrobial and Antifungal Agents: The parent compound, 5-chloro-8-hydroxyquinoline (also known as Cloxiquine), is recognized for its potent antibacterial and antifungal properties.[2][6][7] It shows particular efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[2] While the methoxy derivative is primarily an intermediate, its downstream products often retain or modulate this antimicrobial activity.

-

Anticancer Research: Quinoline derivatives are widely explored as potential anticancer agents.[7] 5-Chloro-8-hydroxyquinoline has demonstrated potential in inhibiting the growth of cancer cells.[5][7] The methoxy analog serves as a key starting material for the synthesis of novel compounds screened for anticancer activity.

-

Chelating Agents: The 8-hydroxyquinoline core is a classic bidentate chelating agent for various metal ions. This property is often linked to its biological activity, as it can disrupt metal homeostasis in microbial or cancer cells. This has led to applications in areas like the development of selective ion-exchange membranes for metal recovery.[8]

-

Synthetic Intermediate: The primary role of this compound is as a versatile intermediate.[1] It is used to synthesize more complex molecules, such as triazole-linked hybrids, which are being investigated as new pharmacological agents.[1]

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context.

Caption: Drug discovery workflow using this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the synthesis of this compound from its hydroxy precursor via Williamson ether synthesis.

Objective: To synthesize this compound by methylating 5-Chloro-8-hydroxyquinoline.

Materials:

-

5-Chloro-8-hydroxyquinoline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-8-hydroxyquinoline (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add anhydrous potassium carbonate (2.0-3.0 eq). Causality: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of the precursor, forming a phenoxide. This nucleophilic phenoxide is essential for the subsequent reaction. Anhydrous conditions are critical to prevent side reactions.

-

-

Addition of Methylating Agent:

-

While stirring vigorously, slowly add methyl iodide (1.5-2.0 eq) to the suspension at room temperature. Causality: Methyl iodide is the electrophile. It is added slowly to control the exothermic nature of the reaction. An excess is used to ensure complete conversion of the starting material.

-

-

Reaction:

-

Heat the reaction mixture to 60-80 °C and allow it to stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: TLC allows for the visualization of the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Causality: The product is organic-soluble, while the inorganic salts (like KI and excess K₂CO₃) remain in the aqueous phase.

-

Wash the combined organic layers with saturated NaHCO₃ solution (to remove any acidic impurities), followed by brine (to reduce the amount of water in the organic layer).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product using column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Self-Validation: Spectroscopic data provides definitive structural proof. The expected shifts in NMR and the correct molecular ion peak in mass spectrometry confirm the successful synthesis.

-

Safety and Handling

-

Hazard Statements: Based on its precursor, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] Work in a well-ventilated area or a chemical fume hood.[9][10]

-

Handling: Avoid breathing dust or vapors.[9][13] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Disclaimer: This safety information is based on the precursor compound. Always consult the specific SDS for this compound from your supplier before handling.

References

-

Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers | Inorganic Chemistry - ACS Publications. ([Link])

-

Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. ([Link])

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. ([Link])

-

5-Chloro-8-hydroxyquinoline | C9H6ClNO - BuyersGuideChem. ([Link])

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications - JIN DUN CHEMISTRY. ([Link])

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals - JIN DUN CHEMISTRY. ([Link])

-

The structure and numbering of 5-chloro-8-hydroxyquinoline. - ResearchGate. ([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 5-Chloro-8-Methoxy-quinoline | 17012-44-1 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cionpharma.com [cionpharma.com]

- 6. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]

- 7. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 12. 5-Chloro-8-quinolinol 95 130-16-5 [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of 5-Chloro-8-methoxyquinoline from 8-hydroxyquinoline

An In-depth Technical Guide to the Synthesis of 5-Chloro-8-methoxyquinoline from 8-Hydroxyquinoline

Introduction

This compound is a functionalized quinoline derivative that serves as a crucial intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its scaffold is present in molecules designed for various therapeutic applications, leveraging the distinct electronic properties conferred by the chloro and methoxy substituents. The quinoline core, a fused system of benzene and pyridine rings, offers a unique electronic landscape. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methoxy group at the 8-position govern the molecule's reactivity and biological interactions.[1]

This guide provides a comprehensive overview of a reliable and well-established two-step synthetic pathway starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves an initial electrophilic chlorination to form the key intermediate, 5-chloro-8-hydroxyquinoline, followed by a Williamson ether synthesis to yield the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions, aimed at researchers and professionals in drug development.

Overall Synthetic Pathway

The transformation of 8-hydroxyquinoline to this compound is efficiently achieved in two sequential reaction steps:

-

Step 1: Regioselective Chlorination: The phenolic ring of 8-hydroxyquinoline is activated towards electrophilic substitution. A controlled chlorination reaction introduces a chlorine atom selectively at the C-5 position.

-

Step 2: O-Methylation: The hydroxyl group of the resulting 5-chloro-8-hydroxyquinoline is converted to a methoxy group via a nucleophilic substitution reaction.

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline via Electrophilic Chlorination

Principle and Mechanism

The hydroxyl group at the C-8 position of 8-hydroxyquinoline is a potent activating group for electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho (C-7) and para (C-5) positions of the phenolic ring. The reaction proceeds via the formation of a positively charged chloronium ion (Cl⁺) or a related electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring.

While dichlorination at both the 5 and 7 positions can occur, careful control of reaction conditions and stoichiometry can favor the formation of the mono-chlorinated product, 5-chloro-8-hydroxyquinoline.[2] One effective method involves the in-situ generation of electrophilic chlorine from hydrochloric acid and hydrogen peroxide.[3]

Caption: Mechanism of electrophilic chlorination at the C-5 position.

Protocol Justification

-

Reagent Choice: The use of hydrochloric acid and hydrogen peroxide provides a practical and effective method for chlorination.[3] This combination generates the active chlorine species in situ, offering better control compared to using chlorine gas directly.[4]

-

Reaction Medium: An acidic aqueous medium, typically using concentrated hydrochloric acid, protonates the quinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack, ensuring that substitution occurs exclusively on the electron-rich phenolic ring.

-

Temperature Control: Maintaining a low temperature (e.g., below 10°C) during the addition of hydrogen peroxide is critical. This helps to manage the exothermic reaction and improves the selectivity for mono-chlorination over the formation of the 5,7-dichloro byproduct.[3][5]

Detailed Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 8-hydroxyquinoline (1.0 mol) in concentrated hydrochloric acid. Cool the resulting slurry to below 10°C using an ice-salt bath.[3]

-

Chlorination: Slowly add 30% hydrogen peroxide (1.1 mol) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10°C.[3]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.[3]

-

Isolation: The product, 5-chloro-8-hydroxyquinoline hydrochloride, precipitates from the reaction mixture. Isolate the solid by filtration and wash it with cold hydrochloric acid.[3]

-

Neutralization: Resuspend the filtered solid in water. While stirring, slowly add a 28% ammonia solution or another suitable base until the pH of the slurry reaches 6.5-7.0. This neutralizes the hydrochloride salt and precipitates the free base.[3]

-

Purification: Filter the resulting white to light yellow solid, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent if required.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

Principle and Mechanism

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7] In the first step, a strong base is used to deprotonate the hydroxyl group of 5-chloro-8-hydroxyquinoline, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group to form the desired ether product.[6][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. "A Simple, Safe And Cost Effective Process For Preparation Of [quickcompany.in]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

An In-Depth Technical Guide to 5-Chloro-8-methoxyquinoline: A Core Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 5-Chloro-8-methoxyquinoline, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. We will delve into the strategic importance of its molecular architecture and provide field-proven protocols to empower its effective use in the laboratory.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 17012-44-1) is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. Its structure is characterized by a quinoline core substituted with a chlorine atom at the C-5 position and a methoxy group at the C-8 position. This specific substitution pattern is not arbitrary; it is a deliberate design that imbues the molecule with a unique electronic profile crucial for its role as a versatile synthetic intermediate.[1][2]

The chlorine atom at C-5 acts as an electron-withdrawing group and provides a reactive handle for various cross-coupling reactions. Conversely, the methoxy group at C-8 is electron-donating through resonance, modulating the overall reactivity of the quinoline ring system.[2] This electronic push-pull relationship is fundamental to its utility in constructing more complex molecular architectures.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17012-44-1 | [2] |

| Melting Point | 63 °C | [3] |

| Appearance | Light brown needles | [3] |

Spectroscopic Characterization: A Self-Validating Structural Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a layer of validation, ensuring the structural integrity of the material before its use in subsequent, often costly, synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra in deuterated chloroform (CDCl₃) provide a complete and unambiguous map of the molecule's framework.[1][2]

¹H NMR Analysis: The proton spectrum shows five distinct signals in the aromatic region and one singlet in the aliphatic region. The doublet of doublets at 8.97 ppm is characteristic of the proton at the C-2 position, influenced by the adjacent nitrogen atom. The methoxy group's protons resonate as a sharp singlet at 4.07 ppm, a key indicator of successful methylation.[1]

¹³C NMR Analysis: The ¹³C spectrum displays ten unique carbon signals, confirming the molecule's asymmetry. The signal at 56.1 ppm corresponds to the methoxy carbon, while the remaining nine signals in the 107-155 ppm range represent the quinoline ring carbons.[1][2]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 8.97 (dd, J = 4.2, 1.6 Hz, 1H) | H-2 |

| 8.51 (dd, J = 8.6, 1.6 Hz, 1H) | H-4 |

| 7.55-7.50 (m, 2H) | H-3, H-6 |

| 6.95 (d, J = 8.4 Hz, 1H) | H-7 |

| 4.07 (s, 3H) | -OCH₃ |

| Data sourced from Royal Society of Chemistry and Benchchem.[1][2] |

Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 194.0373, which aligns precisely with experimental findings (found: 194.0370), validating the molecular formula.[3]

Infrared (IR) spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include aromatic C-H stretching (~3100-3050 cm⁻¹), C-H stretching from the methyl group (~3000-2950 cm⁻¹), and prominent C=C/C=N stretching vibrations within the quinoline ring (~1590 cm⁻¹).[1]

Chemical Synthesis: From Precursor to Product

The most common and logical synthetic route to this compound is the O-methylation of its precursor, 5-Chloro-8-hydroxyquinoline (also known as Cloxiquine). This reaction is a classic example of a Williamson ether synthesis.

Rationale for Experimental Design

The choice of reagents and conditions is critical for ensuring a high-yield, clean reaction.

-

Precursor: 5-Chloro-8-hydroxyquinoline is a commercially available solid. Its phenolic hydroxyl group is weakly acidic and requires deprotonation to form a more nucleophilic phenoxide ion.

-

Base: A moderately strong base is required to deprotonate the hydroxyl group without causing unwanted side reactions. Potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to drive the reaction forward. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and reactive methylating agent. It is chosen over methyl iodide, which, while also effective, is more expensive and light-sensitive.

-

Solvent: A polar aprotic solvent is needed to dissolve the reactants and facilitate the Sₙ2 reaction mechanism. N,N-Dimethylformamide (DMF) is an excellent choice due to its high boiling point and ability to solvate both the potassium phenoxide intermediate and the polar methylating agent.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a properly equipped chemical laboratory with appropriate safety measures.

Materials:

-

5-Chloro-8-hydroxyquinoline (1.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄, 1.2 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Chloro-8-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the starting material).

-

Begin vigorous stirring under a nitrogen atmosphere at room temperature.

-

Carefully add dimethyl sulfate (1.2 eq) dropwise to the suspension over 5-10 minutes. Caution: Dimethyl sulfate is toxic and corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to 60 °C and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate (3x the volume of DMF).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Reactivity and Application in Drug Development

The true value of this compound lies in its utility as a building block. The C-5 chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful tools in medicinal chemistry for forming carbon-carbon bonds, enabling the linkage of the quinoline scaffold to other aromatic or aliphatic groups to build molecular complexity and explore structure-activity relationships (SAR).

The Suzuki-Miyaura Coupling: A Gateway to Novel Analogs

The Suzuki reaction couples an organohalide (like our aryl chloride) with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Representative Protocol: Suzuki Coupling of this compound

This protocol describes a representative coupling with phenylboronic acid. It is a robust starting point that can be adapted for a wide range of boronic acids.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

-

Potassium Carbonate (K₂CO₃, aqueous solution, 2M, 3.0 eq)

-

1,4-Dioxane

-

Toluene

Procedure:

-

In a reaction vessel suitable for heating under inert atmosphere (e.g., a Schlenk flask), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Add a degassed solvent mixture of Toluene/1,4-Dioxane (e.g., 4:1 ratio).

-

Add the degassed 2M aqueous solution of K₂CO₃ (3.0 eq).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC. Aryl chlorides are less reactive than bromides or iodides, so the reaction may require several hours (6-24 h).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-phenyl-8-methoxyquinoline derivative.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific, comprehensive toxicological data for this compound is not widely published, a conservative approach based on the well-documented hazards of its precursor, 5-Chloro-8-hydroxyquinoline, is scientifically prudent and strongly advised.

The precursor is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its distinct electronic properties and functional group handles provide a reliable and versatile entry point for the synthesis of complex, biologically active molecules. The protocols and data presented in this guide serve as a validated foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery programs, enabling the efficient exploration of novel chemical space.

References

-

Royal Society of Chemistry. (2015). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting Information. Available at: [Link]

-

MDPI. (2012). Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+. Available at: [Link]

-

Morita, A., et al. (2014). A Chemical Modulator of p53 Transactivation that Acts as a Radioprotective Agonist. Molecular Cancer Therapeutics. Available at: [Link]

-

Prakash, G. K. S., et al. (2012). Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides. PubMed Central. Available at: [Link]

-

BuyersGuideChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO. Retrieved from [Link]

-

Suze Chemical. (n.d.). 5-Chloro-8-Hydroxyquinoline Bulk Manufacturer, CAS NO 130-16-5. Retrieved from [Link]

-

Kaival Impex. (n.d.). 5-Chloro 8-Hydroxy Quinoline - High Purity Pharma-Grade at Best Prices. Retrieved from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (2017). Available at: [Link]

-

Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Google Patents. (n.d.). EP1294694B1 - Process for the preparation of quinoline derivatives.

Sources

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents what is known in medicinal chemistry as a "privileged structure".[1][2][3] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. The journey of quinoline in medicine began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria.[4][5] Since then, the synthetic versatility of the quinoline nucleus has allowed for the generation of a vast library of derivatives, leading to the development of drugs with anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties.[4][6][7][8]

This guide provides a comprehensive exploration of the key biological activities of quinoline derivatives, delving into their molecular mechanisms of action, the causality behind experimental choices for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The application of quinoline derivatives in oncology is a testament to the scaffold's versatility, with compounds designed to inhibit various hallmarks of cancer.[2][9] These derivatives function through several distinct and potent mechanisms, including the disruption of critical signaling pathways, interference with DNA replication machinery, and the dismantling of the cell's structural framework.

Mechanism I: Kinase Inhibition - Silencing Oncogenic Signaling

Expertise & Experience: Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a primary driver of cancer.[10] Many oncogenic pathways are dependent on the constitutive activation of specific kinases. The quinoline scaffold serves as an excellent framework for designing ATP-competitive inhibitors that occupy the kinase's ATP-binding pocket, preventing phosphorylation of downstream substrates and effectively silencing the oncogenic signal.[11][12][13] Key kinase families targeted by quinoline derivatives include:

-

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is crucial in treating non-small cell lung cancer and other epithelial tumors.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR starves tumors of their blood supply by inhibiting angiogenesis.[14][15]

-

PI3K/Akt/mTOR Pathway: This central pathway controls cell growth, proliferation, and survival. Its inhibition is a key strategy in various cancers.[10][16]

-

Src Family Kinases: These are involved in cell motility and invasion, making them critical targets for preventing metastasis.

Authoritative Grounding: The design of these inhibitors often involves modifying substituents on the quinoline ring to achieve high affinity and selectivity for the target kinase's ATP-binding site, a strategy that has led to several FDA-approved drugs.[11][12]

Caption: Quinoline derivatives inhibiting key nodes in oncogenic signaling pathways.

Mechanism II: Topoisomerase Inhibition - Inducing DNA Damage

Expertise & Experience: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity. The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs.[14] This physical insertion, coupled with specific interactions with the topoisomerase enzyme, stabilizes the "cleavage complex"—an intermediate state where the DNA is cut.[17][18]

Trustworthiness: By preventing the re-ligation of the DNA strand, these quinoline derivatives convert a transient, necessary DNA break into a permanent, lethal double-strand break.[19] The accumulation of these breaks triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[9] This mechanism is shared by some of the most effective chemotherapeutic agents in clinical use.[14][20]

Mechanism III: Tubulin Polymerization Inhibition - Disrupting the Mitotic Spindle

Expertise & Experience: The mitotic spindle, composed of microtubule polymers, is responsible for segregating chromosomes during cell division. Its proper function is a prerequisite for cell proliferation. Certain quinoline derivatives have been engineered to act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[2][21]

Authoritative Grounding: These compounds typically bind to the colchicine-binding site on β-tubulin.[22] This binding event introduces a conformational change that prevents the tubulin dimer from incorporating into a growing microtubule. The net effect is a disruption of microtubule dynamics, which activates the spindle assembly checkpoint, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis.[22][23]

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

Experimental Protocols for Evaluating Anticancer Activity

Trustworthiness: The validation of a potential anticancer agent requires a hierarchical series of assays, moving from general cytotoxicity to specific mechanistic studies.

Caption: Experimental workflow for screening anticancer quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity (MTS Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A removes RNA to prevent non-specific staining.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Quantitative Data Summary

| Compound Class | Target/Mechanism | Cell Line | IC₅₀ Value (µM) | Reference |

| Quinoline-Chalcone Hybrid | PI3K/Akt/mTOR Pathway | A549 (Lung) | 1.91 | [16] |

| Quinoline-Chalcone Hybrid | PI3K/Akt/mTOR Pathway | K-562 (Leukemia) | 5.29 | [16] |

| Substituted Quinoline (4c) | Tubulin Polymerization | MDA-MB-231 (Breast) | 0.017 (17 nM) | |

| Quinoline-Indole (St. 42) | Tubulin Polymerization | HepG2 (Liver) | <0.01 (<10 nM) | [24] |

| Quinoline-Indole (St. 43) | Tubulin Polymerization | HCT-8 (Colon) | <0.01 (<10 nM) | [24] |

| Quinazoline (Q19) | Tubulin Polymerization | HT-29 (Colon) | 0.051 (51 nM) | [23] |

Antimalarial Activity: A Classic Target Revisited

The historical success of quinine and chloroquine has cemented the role of quinolines in combating malaria. Their mechanism of action is a classic example of exploiting a pathogen's unique biology.[25]

Mechanism of Action: Disrupting Heme Detoxification

Expertise & Experience: The malaria parasite, Plasmodium falciparum, resides within human red blood cells, where it digests hemoglobin as a source of amino acids.[26] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[5][25]

Authoritative Grounding: 4-aminoquinoline drugs like chloroquine are weak bases. They are uncharged at physiological pH, allowing them to diffuse freely across membranes. However, upon entering the acidic (pH ~4.5-5.0) digestive vacuole of the parasite, they become protonated and trapped, accumulating to concentrations thousands of times higher than in the surrounding plasma.[25][27] This high concentration of the drug is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[26][28] The resulting buildup of toxic, unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[25]

Caption: Inhibition of heme polymerization by quinoline-based antimalarials.

Experimental Protocol: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

-

Drug Plating: In a 96-well plate, add serial dilutions of the test quinoline derivative.

-

Infection: Add the parasite culture (typically at the ring stage with 1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours under microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).

-

Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I dye.

-

Data Acquisition: Measure fluorescence with a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

Antimicrobial Activity: Targeting Bacterial DNA Synthesis

The development of fluoroquinolones, a major subclass of quinoline derivatives, marked a significant advance in antibacterial therapy. These synthetic agents exhibit broad-spectrum activity by directly inhibiting bacterial DNA synthesis.[29]

Mechanism of Action: Dual Inhibition of Topoisomerases

Expertise & Experience: Unlike their anticancer counterparts that primarily act via DNA intercalation, fluoroquinolones specifically target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][18][19]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. In many Gram-negative bacteria, this is the primary target.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.

Trustworthiness: Fluoroquinolones form a ternary complex with the enzyme and the bacterial DNA, stabilizing the DNA breaks created by the enzyme.[17][30] This action blocks the movement of the replication fork, halting DNA replication and transcription, which ultimately leads to rapid, bactericidal effects.[17][18] The dual-target nature of many newer fluoroquinolones means that mutations in both target enzymes are required for high-level resistance to develop.[17]

Caption: Dual-target mechanism of fluoroquinolones on bacterial DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluoroquinolone derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Activities

More recent research has uncovered the potential of quinoline derivatives in treating complex conditions like chronic inflammation and neurodegenerative diseases.[31][32]

Multifunctional Mechanisms

Expertise & Experience: The pathology of diseases like Alzheimer's and Parkinson's is multifactorial, involving oxidative stress, neuroinflammation, and neurotransmitter imbalances.[31][32] The quinoline scaffold is well-suited for developing multi-target-directed ligands that can address several of these pathological features simultaneously.

Authoritative Grounding: Key mechanisms identified for neuroprotective and anti-inflammatory quinoline derivatives include:

-

Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a common factor in both inflammation and neurodegeneration.[33][34][35]

-

Enzyme Inhibition: Inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4] In the context of neurodegeneration, inhibition of acetylcholinesterase (AChE) to boost acetylcholine levels or monoamine oxidase B (MAO-B) to protect dopamine is a key strategy.[33][34][35]

-

Metal Chelation: The ability to chelate excess metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the formation of ROS and promote protein aggregation.[31]

Conclusion and Future Perspectives

The quinoline scaffold is undeniably one of the most versatile and productive platforms in the history of drug discovery.[2][3][6] Its rigid structure provides a reliable anchor for functional groups, while its synthetic accessibility allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

Future research will continue to leverage this remarkable scaffold. The focus is shifting towards the rational design of novel derivatives with enhanced selectivity for specific targets to minimize off-target effects and toxicity.[1][11] Furthermore, the development of hybrid molecules and multi-target agents, which combine the quinoline core with other pharmacophores, holds immense promise for treating complex, multifactorial diseases where a single-target approach is often insufficient. The legacy of quinine continues to evolve, promising a new generation of quinoline-based therapeutics to address pressing global health challenges.

References

-

Verma, A., Joshi, N., Singh, D. & Singh, P. Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

-

Musielak, B. An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. [Link]

-

Hooper, D. C. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

-

Kaur, M., Singh, M., Chadha, N. & Silakari, O. Comprehensive review on current developments of quinoline-based anticancer agents. Structural Chemistry. [Link]

-

Kaur, M., Dhiman, N. & Singh, M. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Arote, R. B., et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

-

Foley, M. & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

-

Al-Ostoot, F. H., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Kumar, S., Bawa, S. & Gupta, H. Biological Activities of Quinoline Derivatives. PubMed. [Link]

-

Solomon, V. R. & Lee, H. Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

-

Maldonado-Rojas, W., Olivero-Verbel, J. & Galano, A. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

Al-Warhi, T., et al. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

-

Sharma, P., et al. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Ahamed, L. S., Al-Rawi, J. M. A. & Ibrahim, S. A. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology. [Link]

-

Kumar, S., Bawa, S. & Gupta, H. Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Aldred, K. J., Kerns, R. J. & Osheroff, N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

-

Slater, A. F. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]

-

Heeb, S., et al. Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Global Antimicrobial Resistance. [Link]

-

da Silva, J. L., et al. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

-

Vaidya, A., Jain, A. & Kumar, P. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Solomon, V. R. & Lee, H. Quinoline as a Privileged Scaffold in Cancer Drug Discovery. R Discovery. [Link]

-

Musielak, B. An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

-

Al-Ostoot, F. H., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]

-

Weyesa, A. & Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

Ayaz, M., et al. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

-

Vila, J., Ruiz, J., Goñi, P. & Jimenez De Anta, M. T. Mechanism of action of and resistance to quinolones. PMC. [Link]

-

Singh, J., et al. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. PubMed. [Link]

-

Gorka, A. P., et al. On the molecular mechanism of chloroquine's antimalarial action. PubMed. [Link]

-

Al-Warhi, T., et al. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

-

Singh, V., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Amrithanjali, G., et al. Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kapishnikov, S., et al. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

-

Maldonado-Rojas, W., Olivero-Verbel, J. & Galano, A. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

Maldonado-Rojas, W., Olivero-Verbel, J. & Galano, A. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

-

Chang, Y.-A., et al. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

-

Patel, D. A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

-

da Silva, J. L., et al. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

-

Drlica, K. & Zhao, X. Fluoroquinolones: Action and Resistance. ResearchGate. [Link]

-

Al-Janabi, E. W. R. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

-

Al-Rashood, S. T., et al. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

-

Wang, Z., et al. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. [Link]

-

Aly, R. M., et al. Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Wikipedia. Quinine. Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijmphs.com [ijmphs.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 5-Chloro-8-methoxyquinoline

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-8-methoxyquinoline

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its unique electronic and structural properties, conferred by the quinoline core, an electron-withdrawing chloro group, and an electron-donating methoxy group, demand rigorous characterization to ensure purity, confirm identity, and understand reactivity. This guide provides a comprehensive, in-depth analysis of this compound using a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies, offering a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Implications

The chemical behavior and spectroscopic profile of this compound are dictated by its distinct molecular architecture. The fused bicyclic system, comprising a benzene ring and a pyridine ring, creates a unique electronic landscape. The methoxy group at the C-8 position donates electron density into the ring via resonance, while the chloro group at the C-5 position withdraws electron density inductively. This electronic push-pull system is fundamental to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals in the aromatic and aliphatic regions. The substitution pattern on the quinoline ring results in a well-resolved set of coupled signals for the five aromatic protons and a sharp singlet for the methoxy protons.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.97 | dd | 4.2, 1.6 | H-2 |

| 8.51 | dd | 8.6, 1.6 | H-4 |

| 7.55-7.50 | m | - | H-3 |

| 7.55-7.50 | m | - | H-6 |

| 6.95 | d | 8.4 | H-7 |

| 4.07 | s | - | -OCH₃ |

Causality Behind Assignments:

-

H-2 (8.97 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be significantly deshielded and appear furthest downfield. It shows coupling to both H-3 and H-4, resulting in a doublet of doublets (dd).

-

H-4 (8.51 ppm): Also adjacent to the nitrogen, H-4 is strongly deshielded. It exhibits coupling to H-3 and a weaker long-range coupling to H-2, appearing as a doublet of doublets.

-

H-3 and H-6 (7.55-7.50 ppm): These protons reside in a more typical aromatic region. Their signals overlap, forming a multiplet (m).

-

H-7 (6.95 ppm): This proton is ortho to the electron-donating methoxy group, making it the most shielded (upfield) of the aromatic protons. It appears as a doublet (d) due to coupling with H-6.

-

-OCH₃ (4.07 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet (s), as they have no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methoxy group.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 154.5 | C-8 |

| 149.6 | C-2 |

| 140.5 | C-4 |

| 133.0 | C-10 (Quaternary) |

| 126.9 | C-6 |

| 126.4 | C-5 (Quaternary) |

| 122.4 | C-9 (Quaternary) |

| 122.1 | C-3 |

| 107.4 | C-7 |

| 56.1 | -OCH₃ |

Causality Behind Assignments:

-

C-8 (154.5 ppm): The carbon directly attached to the oxygen of the methoxy group is the most deshielded aromatic carbon due to the oxygen's electronegativity.

-

C-2 and C-4 (149.6, 140.5 ppm): These carbons are adjacent to the ring nitrogen and are significantly deshielded.

-

Quaternary Carbons (C-10, C-5, C-9): These carbons, which bear no protons, appear at characteristic chemical shifts. C-5 is influenced by the attached chlorine atom.

-

C-7 (107.4 ppm): This carbon is ortho to the electron-donating methoxy group, making it the most shielded aromatic carbon.

-

-OCH₃ (56.1 ppm): The methoxy carbon appears in the typical aliphatic region for an ether.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of this compound is defined by vibrations of its quinoline core and substituents. While a spectrum for the exact molecule is not publicly available, analysis of related compounds like 7-bromo-5-chloro-8-hydroxyquinoline provides a strong basis for assignment.[2]

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Aromatic C=C and C=N Ring Stretch |

| 1275-1200 | Aryl-O Stretch (Asymmetric) |

| 1050-1000 | Aryl-O Stretch (Symmetric) |

| 850-550 | C-Cl Stretch[3] |

Caption: Key vibrational modes for this compound.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring is an excellent chromophore, leading to strong absorption in the UV region. These absorptions are primarily due to π→π* transitions.

The electronic absorption spectra of quinoline derivatives are sensitive to substituents.[1] For the closely related compound 5-chloro-8-hydroxyquinoline, an absorption peak is observed around 333 nm.[1] It is expected that this compound will exhibit a similar absorption profile, likely with multiple bands corresponding to different electronic transitions within the aromatic system. Solvent choice can also influence the position and intensity of these bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

-

Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) suitable for measurement, ensuring the maximum absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is definitive proof of the molecular formula.

-

Molecular Formula: C₉H₈ClNO

-

Monoisotopic Mass: 193.0294 g/mol

-

HRMS (ESI-TOF): For the protonated molecule [M+H]⁺, the calculated mass is 193.0294. An experimental value was found to be 193.0292, confirming the elemental composition with high confidence.[1]

The fragmentation pattern observed in the mass spectrum provides further structural corroboration. Plausible fragmentation pathways for this compound include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine radical (•Cl).

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure their mass-to-charge (m/z) ratio with high resolution.

-

Data Interpretation: Compare the measured exact mass to the calculated mass for the expected molecular formula.

Integrated Analytical Workflow

The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment and purity assessment.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound provides a detailed and coherent picture of its molecular structure. NMR spectroscopy precisely maps the proton and carbon skeleton, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy characterizes its electronic properties, and high-resolution mass spectrometry validates its elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and further research in the fields of medicinal chemistry and materials science, where this compound serves as a valuable building block.

References

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

-

MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]

Sources

An In-Depth Technical Guide to the Differential Reactivity of 5-Chloro-8-methoxyquinoline

Abstract

5-Chloro-8-methoxyquinoline is a highly versatile heterocyclic scaffold pivotal in the fields of medicinal chemistry and materials science. Its synthetic utility is derived from the distinct and orthogonally addressable reactivity of its two key functional groups: the chloro substituent at the C5 position and the methoxy group at the C8 position. This guide provides a comprehensive analysis of the electronic landscape of this molecule, detailing the specific chemical transformations that can be selectively performed at each site. We will explore the mechanisms and field-proven protocols for nucleophilic aromatic substitution (SNAr) at the C5 position, electrophilic aromatic substitution (EAS) directed by the C8-methoxy group, and the strategic cleavage of the methoxy ether to unmask the potent 8-hydroxyquinoline chelating motif. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of this important building block.

The Electronic Architecture of the Quinoline Core

The reactivity of any substituent on the this compound framework is fundamentally governed by the electronic nature of the parent quinoline ring system. This bicyclic heterocycle is composed of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect (both inductive and mesomeric), which deactivates the pyridine ring towards electrophilic attack but activates it, particularly at the C2 and C4 positions, towards nucleophilic attack.[1][2] Conversely, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, typically at the C5 and C8 positions.[2][3] The substituents at these two positions in this compound create a fascinating interplay of electronic effects that allows for highly selective chemical modifications.

Reactivity of the 5-Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position, while not as activated as a halogen at C2 or C4, serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This transformation is a cornerstone for introducing diverse functionalities, such as amines, ethers, and thioethers, which are crucial for tuning the pharmacological properties of the quinoline core.

Mechanistic Underpinnings

The SNAr reaction at the C5 position proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the aromatic system. In the final, rapid step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The presence of the electron-withdrawing quinoline nitrogen, even at a distance, is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[1]

Caption: SNAr reaction pathway at the C5 position.

Protocol: Synthesis of N-benzyl-8-methoxyquinolin-5-amine

This protocol describes a representative SNAr reaction using benzylamine as the nucleophile. The choice of a high-boiling-point solvent and elevated temperatures is typical for SNAr reactions at less activated positions like C5.

-

Materials:

-

This compound (1.0 mmol, 193.6 mg)

-

Benzylamine (2.0 mmol, 214.3 mg, 0.22 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and anhydrous DMF.

-

Stir the suspension and add benzylamine via syringe.

-

Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

-

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in the TLC and the appearance of a new, single product spot indicate a successful reaction.

Reactivity of the 8-Methoxy Group: An Activating Director and a Masked Phenol

The 8-methoxy group fundamentally alters the reactivity of the carbocyclic ring, presenting two primary avenues for synthetic modification: directing electrophilic attack and serving as a protected hydroxyl group.

Role in Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance.[6] It is a strong ortho, para-director.[7][8] In the this compound system, the C5 position is blocked. The C7 position is ortho to the methoxy group, and the C6 position is meta. Therefore, the C7 position is overwhelmingly favored for electrophilic attack. This high regioselectivity allows for precise functionalization of the benzene portion of the scaffold.

Caption: EAS mechanism showing stabilization by the methoxy group.

Protocol: Nitration at the C7 Position

This protocol outlines the regioselective nitration of this compound, a classic EAS reaction. The use of a nitrating mixture at low temperatures is critical to control the reaction's exothermicity and prevent side reactions.

-

Materials:

-

This compound (1.0 mmol, 193.6 mg)

-

Concentrated Sulfuric Acid (H₂SO₄), 98% (2 mL)

-

Concentrated Nitric Acid (HNO₃), 70% (0.5 mL)